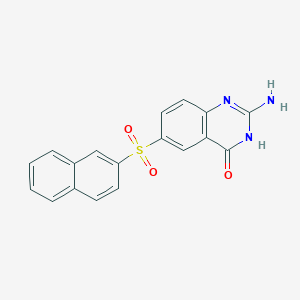
1-Butyl-4,5-dihydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4,5-dihydroimidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions The 4,5-dihydroimidazole variant is partially saturated, meaning it has two hydrogen atoms added to the 4 and 5 positions of the ring, reducing the double bonds typically found in imidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-4,5-dihydroimidazole can be synthesized through various methods. One common approach involves the cyclization of N-substituted ethylenediamines with aldehydes or ketones. The reaction typically requires acidic or basic conditions to facilitate the cyclization process. For instance, the reaction of N-butylethylenediamine with formaldehyde under acidic conditions can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as zinc chloride or other Lewis acids, can enhance the reaction efficiency and selectivity. Solvent-free or microwave-assisted synthesis methods are also explored to reduce environmental impact and improve reaction rates.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4,5-dihydroimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can further saturate the ring or modify the butyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products:
Oxidation: Products may include imidazole-2-carboxylic acid or other oxidized derivatives.
Reduction: Fully saturated imidazoline derivatives.
Substitution: Various substituted imidazoles depending on the reagents used.
Scientific Research Applications
1-Butyl-4,5-dihydroimidazole finds applications in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of polymers, resins, and as a corrosion inhibitor.
Mechanism of Action
The mechanism by which 1-butyl-4,5-dihydroimidazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrogen atoms in the imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The butyl group can influence the compound’s lipophilicity, affecting its ability to penetrate cell membranes.
Comparison with Similar Compounds
1-Butylimidazole: Lacks the hydrogenation at the 4 and 5 positions, making it more aromatic and less flexible.
4,5-Dihydroimidazole: Without the butyl group, it has different solubility and reactivity properties.
1-Methyl-4,5-dihydroimidazole:
Uniqueness: 1-Butyl-4,5-dihydroimidazole’s unique combination of partial saturation and the butyl group provides a balance of stability and reactivity, making it versatile for various applications. Its structure allows for specific interactions in biological systems and industrial processes that similar compounds may not achieve.
Properties
CAS No. |
45716-46-9 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-butyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C7H14N2/c1-2-3-5-9-6-4-8-7-9/h7H,2-6H2,1H3 |
InChI Key |
VTPVXIGCSXBDLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


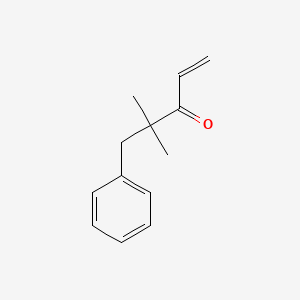
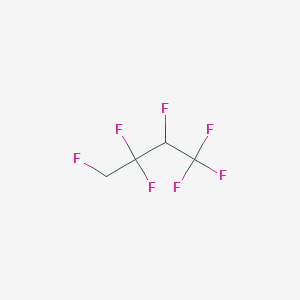
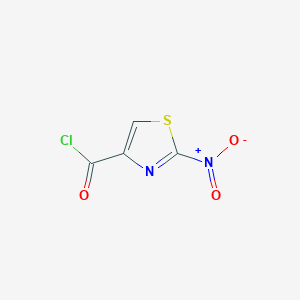
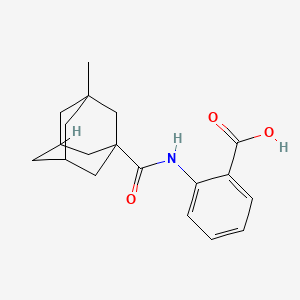
![2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B14650189.png)
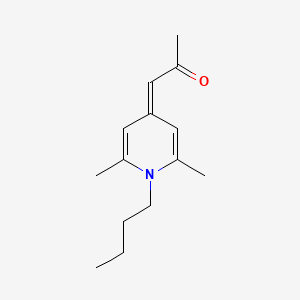
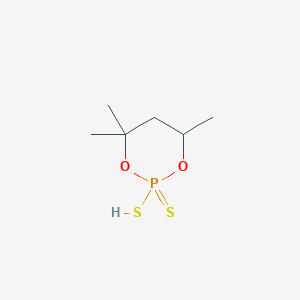
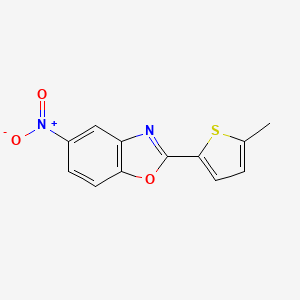

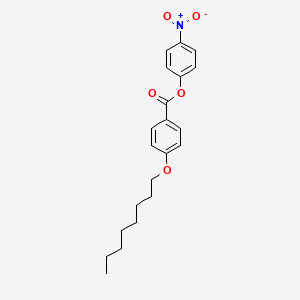
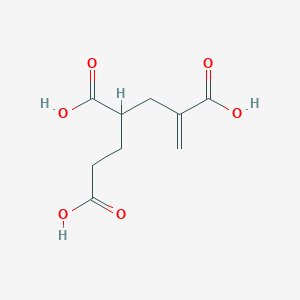
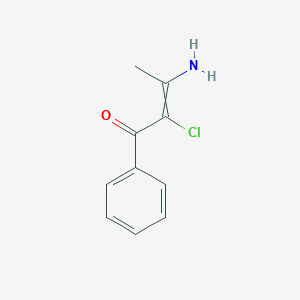
![1-Oxaspiro[4.5]decan-2-ol](/img/structure/B14650242.png)
